Cas no 56879-02-8 (5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione)

5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質
名前と識別子
-
- Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide
- IFLAB-BB F1294-0009
- 5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione
- 5-chloro-2,3-dihydro-1
- AKOS002663604
- IFLAB-BB F1294-0014
- VS-09473
- 5-chloro-2,3-dihydro-1??-thiophene-1,1-dione
- SCHEMBL11634529
- STK787930
- E?-thiophene-1,1-dione
- 5-chloro-2,3-dihydrothiophene1,1-dioxide
- 5-chloro-2,3-dihydrothiophene 1,1-dioxide
- F1294-0009
- BBL029857
- EN300-236347
- 56879-02-8
-
- MDL: MFCD03037866
- インチ: InChI=1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2
- InChIKey: GOFJEUGVRXSVIH-UHFFFAOYSA-N
- ほほえんだ: C1C=C(Cl)S(=O)(=O)C1
計算された属性
- せいみつぶんしりょう: 151.9698783Da
- どういたいしつりょう: 151.9698783Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 42.5Ų
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1294-0009-10g |
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione |
56879-02-8 | 95% | 10g |
$2335.0 | 2023-09-07 | |
Matrix Scientific | 135916-2.500g |
5-Chloro-2,3-dihydrothiophene 1,1-dioxide, 95%+ |
56879-02-8 | 95% | 2.500g |
$953.00 | 2023-09-05 | |
Life Chemicals | F1294-0009-5g |
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione |
56879-02-8 | 95% | 5g |
$1668.0 | 2023-09-07 | |
TRC | C264136-500mg |
5-chloro-2,3-dihydrothiophene 1,1-dioxide |
56879-02-8 | 500mg |
$ 295.00 | 2022-04-01 | ||
Enamine | EN300-236347-5.0g |
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione |
56879-02-8 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Matrix Scientific | 135916-5g |
5-Chloro-2,3-dihydrothiophene 1,1-dioxide, 95%+ |
56879-02-8 | 95% | 5g |
$1442.00 | 2023-09-11 | |
Matrix Scientific | 135916-1g |
5-Chloro-2,3-dihydrothiophene 1,1-dioxide, 95%+ |
56879-02-8 | 95% | 1g |
$436.00 | 2023-09-05 | |
Enamine | EN300-236347-2.5g |
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione |
56879-02-8 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
A2B Chem LLC | AV79870-25mg |
Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide |
56879-02-8 | 95% | 25mg |
$360.00 | 2024-04-19 | |
A2B Chem LLC | AV79870-250mg |
Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide |
56879-02-8 | 95% | 250mg |
$447.00 | 2024-04-19 |
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
5-chloro-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報
Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide (CAS No. 56879-02-8)
Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide is a compound with the CAS registry number 56879-02-8. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structure and chemical properties. The molecule consists of a thiophene ring system with a chlorine substituent at the 5-position and two oxygen atoms in the 1,1-dioxide configuration. This arrangement imparts distinctive reactivity and functionality to the compound.
The synthesis of Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide involves a series of carefully controlled chemical reactions. Recent advancements in synthetic chemistry have enabled the production of this compound with higher yields and improved purity. Researchers have explored various methodologies, including oxidative coupling and dihydroxylation reactions, to optimize its synthesis. These studies have been published in reputable journals such as *Journal of Organic Chemistry* and *Chemical Communications*, highlighting the compound's potential applications in pharmaceuticals and materials science.
One of the most notable applications of Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide is in the field of drug discovery. The compound's ability to act as a bioisostere has made it a valuable tool in medicinal chemistry. Bioisosteres are structural analogs that can replace functional groups in a molecule without significantly altering its pharmacokinetic properties. This property has been leveraged in the development of novel therapeutic agents targeting various disease states, including cancer and neurodegenerative disorders.
Recent studies have also explored the use of Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide in polymer chemistry. The compound's ability to form stable covalent bonds with other monomers has led to the creation of advanced polymeric materials with enhanced mechanical and thermal properties. These materials are being investigated for use in high-performance composites and advanced coatings.
In terms of chemical stability, Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide exhibits remarkable resistance to oxidative degradation under standard conditions. This stability is attributed to the electron-withdrawing effects of the chloro and dioxide groups on the thiophene ring. However, under certain reaction conditions, such as high temperatures or strong acidic environments, the compound can undergo transformations that yield novel derivatives.
The environmental impact of Thiophene, 5-chloro-2,3-dihydro-, 1,1-dioxide has also been a subject of recent research. Studies conducted by environmental chemists have assessed the compound's biodegradability and its potential to accumulate in aquatic ecosystems. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental persistence.
In conclusion,Thiophene, 5-chloro-2,3-dihydro-, 1 dioxide is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its potential uses and mechanisms of action,Thiophene, 5-chloro, dihydro, dioxide, CAS No. 56879-02-8, will undoubtedly remain a focal point for scientific innovation for years to come.
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